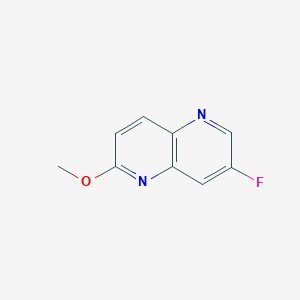

7-Fluoro-2-methoxy-1,5-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-2-methoxy-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-13-9-3-2-7-8(12-9)4-6(10)5-11-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNKDUBTSNDYCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)N=CC(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677151 | |

| Record name | 7-Fluoro-2-methoxy-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003944-32-8 | |

| Record name | 7-Fluoro-2-methoxy-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Engineering the Synthesis of 7-Fluoro-2-methoxy-1,5-naphthyridine: A Technical Guide to Scalable Fluorination Pathways

Executive Summary

7-Fluoro-2-methoxy-1,5-naphthyridine (CAS: 1003944-32-8) is a highly valued heterocyclic building block in medicinal chemistry. It is frequently utilized as a core scaffold in the development of potent antimicrobial agents, bacterial topoisomerase inhibitors, and CFTR potentiators (). The introduction of a fluorine atom into the 1,5-naphthyridine core profoundly modulates the physicochemical properties of resulting drug candidates, enhancing both metabolic stability and lipophilicity. However, scaling the fluorination of electron-deficient heterocycles often transitions from a pure chemistry challenge to a complex chemical engineering problem.

This whitepaper provides an in-depth analysis of the synthesis pathways for this compound, detailing the causality behind experimental choices, safety bottlenecks, and a validated protocol for commercial-scale manufacturing.

Mechanistic Challenges in Naphthyridine Fluorination

Fluorinating the 1,5-naphthyridine system presents substantial synthetic hurdles. The electron-withdrawing nature of the two pyridine-type nitrogen atoms severely deactivates the ring toward electrophilic aromatic substitution. Consequently, chemists must rely on nucleophilic fluorination, specialized dediazoniation strategies, or highly aggressive elemental fluorination under strictly controlled conditions.

Pathway Analysis & Causality

Electrophilic Fluorination (The Selectfluor Approach)

Early clinical supply routes often rely on electrophilic fluorine (F+) reagents such as Selectfluor. While this approach successfully delivered up to 70 kg of this compound, the high molecular weight and exorbitant cost of Selectfluor result in poor atom economy, making it economically unviable for commercial manufacturing ().

The Balz-Schiemann Bottleneck

The classical Balz-Schiemann reaction involves the diazotization of 6-methoxy-1,5-naphthyridin-3-amine using tert-butyl nitrite and BF₃·OEt₂, followed by the isolation of the diazonium tetrafluoroborate salt.

-

The Causality of Failure at Scale: Differential Scanning Calorimetry (DSC) of the isolated diazonium salt reveals a decomposition onset (

) at 39 °C with a massive exothermic release of -552 kJ/kg. This poses an unacceptable explosion risk, necessitating a safer, continuous, or one-pot methodology for any scale exceeding a few grams.

One-Pot Diazotation-Fluorodediazoniation in Anhydrous HF

To circumvent the isolation of the explosive diazonium intermediate, a one-pot protocol in anhydrous hydrogen fluoride (HF) was engineered.

-

The Causality of Success: Anhydrous HF serves a dual purpose: it acts as an excellent solvent that stabilizes the in-situ generated diazonium fluoride and provides a highly concentrated, inexpensive source of nucleophilic fluoride. By conducting the diazotization at -5 °C and subsequently heating the mixture in a closed system, the fluorodediazoniation proceeds smoothly without ever exposing operators to the hazardous isolated intermediate.

Direct Elemental Fluorination (F₂ Gas)

An alternative highly scalable route involves the direct ortho-fluorination of 6-methoxy-1,5-naphthyridin-4-ol using elemental fluorine gas.

-

The Causality of Solvent Choice: Why use F₂ gas, a notoriously aggressive reagent? F₂ is the most cost-effective source of fluorine. By using concentrated H₂SO₄ as the solvent, the basic naphthyridine nitrogens are protonated. This protonation deactivates the core against oxidative degradation (tarring) and directs the electrophilic fluorine strictly to the desired ortho position. The critical engineering parameter here is mass transfer—ensuring the fine dispersion of F₂ gas to prevent localized over-fluorination.

Caption: Logic flow of this compound synthesis pathways.

Comparative Pathway Metrics

The following table summarizes the quantitative and qualitative data used to evaluate the commercial viability of each synthesis pathway.

| Synthesis Pathway | Reagents / Catalyst | Key Intermediate | Scalability | Cost Efficiency | Safety Profile |

| Electrophilic Fluorination | Selectfluor | N/A | Medium (<70 kg) | Low (Expensive F+ source) | High |

| Balz-Schiemann | BF₃·OEt₂, t-BuONO | Diazonium tetrafluoroborate | Low | Moderate | Low (Explosive intermediate) |

| One-Pot HF | NaNO₂, Anhydrous HF | In-situ diazonium fluoride | High (>100 kg) | High (Cheap F- source) | Moderate (Requires HF handling) |

| Elemental F₂ Gas | F₂ gas, conc. H₂SO₄ | N/A | High (>100 kg) | High (Cheapest F source) | Moderate (Requires F₂ handling) |

Validated Experimental Protocol: One-Pot HF Fluorodediazoniation

The following self-validating protocol details the optimal large-scale synthesis route, utilizing anhydrous HF to bypass the explosive diazonium isolation step.

Step-by-Step Methodology:

-

Preparation & Dissolution : In a highly chemically resistant perfluoroalkoxyalkane (PFA) flask, dissolve 6-methoxy-1,5-naphthyridin-3-amine in anhydrous hydrogen fluoride (HF). Cool the solution to -5 °C.

-

In-Situ Diazotization : Slowly add sodium nitrite (NaNO₂) to the cooled HF solution. Causality: The temperature must be strictly maintained at -5 °C to prevent the premature thermal decomposition of the highly reactive diazonium intermediate.

-

Reactor Transfer : Transfer the reaction mixture into a Monel autoclave. Causality: Monel (a nickel-copper alloy) is mandatory because standard borosilicate glass or 316L stainless steel will rapidly corrode and fail under pressurized anhydrous HF at elevated temperatures.

-

Thermal Fluorodediazoniation : Seal the autoclave and heat the mixture to 65 °C for 30 minutes. The internal pressure will reach approximately 6.6 bar. This thermal trigger forces the extrusion of N₂ gas and the concomitant nucleophilic attack by the fluoride ion.

-

Distillation & Recovery : Carefully vent the reactor and remove the bulk of the HF via distillation. The recovered HF can be recycled for subsequent batches, significantly improving the process mass intensity (PMI).

-

Purification : Subject the crude residue to a standard aqueous work-up. The resulting this compound is isolated with >99% a/a purity (verified by LC-MS), requiring no further bulk chromatography.

Caption: Step-by-step workflow for the one-pot HF fluorodediazoniation protocol.

Conclusion

The synthesis of this compound exemplifies the intersection of organic methodology and chemical engineering. While bench-scale synthesis can rely on expensive F+ reagents or hazardous diazonium isolations, commercial manufacturing demands process safety and cost-efficiency. The one-pot anhydrous HF protocol and the direct F₂ gas fluorination route stand out as the most robust, scalable solutions, provided the requisite metallurgical and mass-transfer controls are strictly implemented.

References

-

Abele, S., Schmidt, G., Fleming, M. J., & Steiner, H. (2014). "A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines." Organic Process Research & Development. URL:[Link][1]

-

Wójcicka, A., & Mączyński, M. (2024). "Antimicrobial Activity of Naphthyridine Derivatives." Pharmaceuticals. MDPI. URL:[Link][2]

Sources

Physicochemical Profiling and Scalable Synthesis of 7-Fluoro-2-methoxy-1,5-naphthyridine

Executive Summary

In the landscape of modern medicinal chemistry, the 1,5-naphthyridine scaffold has emerged as a privileged structure, particularly in the development of central nervous system (CNS) therapeutics and tau PET imaging tracers[1]. 7-Fluoro-2-methoxy-1,5-naphthyridine (CAS: 1003944-32-8) represents a highly valuable, advanced fluorinated intermediate[2]. The strategic placement of a fluorine atom and a methoxy group on the rigid heteroaromatic core fine-tunes the molecule's lipophilicity, metabolic stability, and electronic distribution.

As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of the physicochemical properties of this compound, followed by a critical evaluation of its scalable synthesis. We will specifically deconstruct the causality behind the one-pot diazotation-fluorodediazoniation protocol—a self-validating workflow designed to bypass the severe explosion risks associated with traditional Balz-Schiemann reactions[3].

Structural and Physicochemical Properties

The physicochemical profile of this compound is dictated by the interplay between its electron-deficient bicyclic core and its two distinct substituents.

-

The 1,5-Naphthyridine Core: Provides a rigid, planar geometry capable of intercalating into narrow hydrophobic pockets (such as aggregated tau fibrils)[1]. The two nitrogen atoms (N1 and N5) act as hydrogen-bond acceptors, though their basicity is heavily modulated by the ring substituents.

-

C7-Fluorination: The introduction of fluorine at the C7 position significantly enhances the lipophilicity of the scaffold, a critical parameter for crossing the blood-brain barrier (BBB). Furthermore, the strong inductive electron-withdrawing effect of fluorine lowers the pKa of the adjacent N5 nitrogen, preventing excessive protonation at physiological pH and thereby increasing passive membrane permeability.

-

C2-Methoxylation: The methoxy group acts as an electron-donating moiety via resonance, stabilizing the electron-deficient ring system. It also provides an additional vector for target-protein interactions.

Quantitative Physicochemical Data

Table 1: Core physicochemical and structural parameters of this compound.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 7-fluoro-2-(methyloxy)-1,5-naphthyridine[2] |

| CAS Registry Number | 1003944-32-8 |

| Molecular Formula | C9H7FN2O[2] |

| Molecular Weight | 178.16 g/mol [2] |

| SMILES | COC1=CC=C2C(=N1)C=C(C=N2)F[2] |

| InChIKey | JRNKDUBTSNDYCD-UHFFFAOYSA-N |

| Physical Form | Solid |

| Purity Standards | ≥95% to ≥97% (Commercial/Analytical)[2] |

| Storage Conditions | Dry, well-ventilated, 4 °C to Room Temperature |

Process Chemistry: Overcoming the Diazonium Bottleneck

The synthesis of fluorinated naphthyridines is notoriously challenging. Traditional late-stage fluorination relies on the Balz-Schiemann reaction, which requires the isolation of a dry diazonium tetrafluoroborate salt. For 1,5-naphthyridines, these isolated diazonium salts are highly unstable and pose severe explosion risks upon scale-up (exhibiting decomposition energies up to -552 kJ/kg)[3].

To achieve a scalable and safe synthesis of this compound, process chemists utilize a one-pot diazotation-fluorodediazoniation method using anhydrous Hydrogen Fluoride (HF)[3]. In this system, the unstable diazonium intermediate is generated and immediately consumed in situ, completely eliminating the need for isolation[3].

Fig 1: One-pot diazotation-fluorodediazoniation workflow avoiding diazonium salt isolation.

Experimental Methodology: One-Pot Diazotation-Fluorodediazoniation

The following protocol details the conversion of 6-methoxy-1,5-naphthyridin-3-amine to this compound. Every step is designed with strict causality to ensure safety, yield, and high purity (>99% a/a by LC-MS)[3].

Step-by-Step Protocol

Step 1: Reactor Preparation and Solvent Charging

-

Action: Charge a Monel autoclave (or a perfluoroalkoxyalkane [PFA] flask for initial low-temp steps) with anhydrous Hydrogen Fluoride (HF).

-

Causality: HF serves a dual purpose: it is an excellent ionizing solvent for the basic naphthyridine core and acts as the highly concentrated, nucleophilic fluoride source. Monel or PFA is mandatory due to the extreme corrosivity of HF to standard borosilicate glass.

Step 2: Substrate Dissolution and Cooling

-

Action: Introduce 6-methoxy-1,5-naphthyridin-3-amine (the precursor) into the HF and cool the system to -5 °C[3].

-

Causality: The basic nitrogens of the naphthyridine ring protonate in HF, facilitating complete dissolution. Cooling to -5 °C is critical to thermally trap the diazonium species upon formation, preventing premature, uncontrolled nitrogen gas evolution.

Step 3: Diazotation

-

Action: Slowly add Sodium Nitrite (NaNO2) to the mixture while strictly maintaining the internal temperature at -5 °C. Stir for 1 hour[3].

-

Causality: NaNO2 reacts with HF to generate the nitrosonium ion (NO+), which attacks the primary amine to form the diazonium fluoride salt. Maintaining the low temperature ensures the explosive intermediate remains stable in solution[3].

Step 4: Thermal Fluorodediazoniation (Self-Validating Step)

-

Action: Seal the mixture inside the Monel autoclave and heat to 65 °C for 30 minutes. Monitor the internal pressure, which will rise to approximately 6.6 bar[3].

-

Causality: Heating provides the activation energy required for the thermal decomposition of the diazonium salt. The extrusion of nitrogen gas (N2) leaves behind a highly reactive aryl cation, which is instantly trapped by the surrounding fluoride ions. System Validation: The recorded pressure of ~6.6 bar is a self-validating metric; it confirms the successful generation of N2 gas and the containment of HF vapor (boiling point 19.5 °C), indicating the reaction has gone to completion[3].

Step 5: Workup and Isolation

-

Action: Safely vent the pressure, distill off the excess HF, quench the remaining residue on ice, and neutralize the mixture with aqueous ammonia. Extract the product using standard organic solvents[3].

-

Causality: Distilling the HF allows for solvent recovery and minimizes hazardous waste. Ice quenching and ammonia neutralization prevent acid-catalyzed degradation of the methoxy group, yielding the target this compound in exceptionally high purity[3].

Analytical Characterization

To validate the structural integrity and purity of this compound synthesized via this route, rigorous analytical profiling is required:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight ([M + H]+ = 179) and validates the purity profile. The one-pot HF method typically yields >99% area/area (a/a) purity, devoid of the chlorinated byproducts often seen when using standard Balz-Schiemann conditions with tetrafluoroborate salts[3].

-

NMR Spectroscopy:

H,

Conclusion

This compound is a structurally sophisticated building block requiring precise process chemistry for its synthesis. By transitioning away from hazardous diazonium salt isolation and employing a one-pot diazotation-fluorodediazoniation in anhydrous HF, researchers can achieve scalable, safe, and high-purity production. Understanding the causality behind these physicochemical properties and synthetic choices is paramount for drug development professionals looking to leverage the 1,5-naphthyridine scaffold in next-generation therapeutics.

References

-

Abele, S., Schmidt, G., Fleming, M. J., & Steiner, H. (2014). "A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines." Organic Process Research & Development, 18(8), 998-1004. URL: [Link]

-

ResearchGate. "A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines (Abstract & Context)". ResearchGate. URL: [Link]

Sources

Elucidating the Mechanism of Action for Novel 1,5-Naphthyridine Analogs: A Technical Guide for Preclinical Discovery

Executive Summary

The 1,5-naphthyridine scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds, demonstrating a wide array of therapeutic potentials, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4][5] While the specific compound 7-Fluoro-2-methoxy-1,5-naphthyridine is not extensively characterized in public literature, its structural motifs suggest significant potential for targeted biological activity. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically elucidate the mechanism of action (MOA) for this and other novel 1,5-naphthyridine derivatives. We will detail a logical, multi-phase experimental strategy, from initial phenotypic screening and target hypothesis generation to rigorous target deconvolution, validation, and downstream pathway analysis. This document serves as a roadmap, integrating field-proven methodologies with the underlying scientific rationale to empower research teams in accelerating their discovery programs.

Introduction: The 1,5-Naphthyridine Scaffold as a Versatile Pharmacophore

Naphthyridines, a class of fused heterocyclic compounds composed of two pyridine rings, exist as six distinct isomers, each offering a unique three-dimensional arrangement of nitrogen atoms for molecular interactions.[2][6] The 1,5-naphthyridine isomer, in particular, has proven to be a highly versatile core in medicinal chemistry.[3][4] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively mimic purine and other endogenous ligands, enabling it to interact with a diverse range of biological targets.

Notable examples of the 1,5-naphthyridine core's therapeutic relevance include:

-

Kinase Inhibition: The scaffold is present in numerous kinase inhibitors, targeting enzymes such as PI3K/mTOR, Fibroblast Growth Factor Receptors (FGFRs), and Aurora kinases, which are critical in cancer signaling pathways.[1][7]

-

Topoisomerase Inhibition: Certain derivatives function as topoisomerase I or II inhibitors, disrupting DNA replication in rapidly proliferating cancer cells.[1][8]

-

Antiparasitic and Antimicrobial Activity: The scaffold has been successfully exploited to develop agents against Plasmodium falciparum and various bacteria.[1][6][9]

-

GPCR Modulation: Analogs have been developed as modulators of G-protein coupled receptors, such as neurokinin NK1-receptor inhibitors.[1]

-

KRAS Inhibition: Recent findings have identified 1,5-naphthyridine derivatives as inhibitors of oncogenic KRAS mutants.[10]

Given this precedent, a novel compound like this compound warrants a systematic investigation to uncover its specific biological function and therapeutic potential.

Phase 1: Phenotypic Screening & Target Class Hypothesis

The initial step in characterizing a novel compound is to identify a clear, reproducible biological effect. This is achieved through broad phenotypic screening, which casts a wide net to observe the compound's impact on cellular behavior without a preconceived target.

Core Rationale: Phenotypic screening provides an unbiased entry point to understanding a compound's function. A robust and measurable phenotype (e.g., cancer cell death, reduction in an inflammatory cytokine) serves as the primary endpoint for all subsequent MOA studies.

Recommended Initial Experiment: Anti-Proliferative Screening

A logical starting point, given the history of the naphthyridine scaffold, is to screen for anti-proliferative activity across a panel of diverse human cancer cell lines (e.g., lung, breast, colon, leukemia).

Detailed Protocol: MTS-Based Cell Viability Assay

-

Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well microplates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution series in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM.

-

Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) to each well.

-

Incubation & Readout: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the data using a non-linear regression model to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Hypothetical IC50 Values

| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |

| A549 | Lung Carcinoma | 2.9 |

| K562 | Leukemia | 15.9 |

| HepG-2 | Hepatocellular Carcinoma | 18.9 |

| BT20 | Breast Carcinoma | >50 |

This data is illustrative, based on activities reported for similar fused 1,5-naphthyridine derivatives.[1]

Logical Workflow: From Phenotype to Hypothesis

Caption: Workflow for initial phenotypic screening and hypothesis generation.

Phase 2: Target Deconvolution - Identifying the Direct Molecular Partner

Once a phenotype is confirmed, the critical next step is to identify the specific protein(s) that the compound directly binds to elicit this effect. This process, known as target deconvolution, can be approached through several orthogonal methods.[11][12][13]

Method A: Chemical Proteomics (Affinity-Based)

Chemical proteomics is a powerful, unbiased approach that uses the compound itself as a "bait" to pull its binding partners out of a complex cell lysate for identification by mass spectrometry.[14][15][16][17]

Core Rationale: This method directly identifies physical interactors, providing a list of high-confidence candidate targets. It is particularly effective for non-covalent inhibitors.[18]

Detailed Protocol: Affinity Pull-Down Assay

-

Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm terminating in a reactive handle (e.g., an alkyne) suitable for click chemistry. The linker position must be carefully chosen to avoid disrupting the compound's binding pharmacophore.

-

Immobilization: Covalently attach the synthesized probe to a solid support, such as agarose or magnetic beads.

-

Lysate Preparation: Prepare a native protein lysate from the most sensitive cancer cell line identified in Phase 1.

-

Incubation: Incubate the bead-immobilized probe with the cell lysate. In a parallel control experiment, incubate probe-free beads with the lysate. In a competition control, pre-incubate the lysate with an excess of the original, non-immobilized "free" compound before adding the probe-beads.

-

Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: True binding partners will be present in the probe sample but absent or significantly reduced in both the probe-free control and the competition control.

Workflow: Chemical Proteomics Target ID

Caption: Experimental workflow for affinity-based target identification.

Method B: Kinome Profiling (Activity-Based)

If the compound is hypothesized to be a kinase inhibitor, a more direct and highly informative approach is kinome profiling. This involves screening the compound against a large panel of purified kinases to determine its potency and selectivity.[19][20]

Core Rationale: Kinase dysregulation is a major driver of cancer, and the 1,5-naphthyridine scaffold is a known kinase inhibitor core. This method provides immediate, quantitative data on direct enzymatic inhibition across the human kinome.[19][21][22]

Recommended Approach: Engage a contract research organization (CRO) specializing in kinome profiling services.[20][21][23] These services utilize robust assay platforms (e.g., radiometric, fluorescence-based) to measure the inhibitory activity of a compound against hundreds of kinases simultaneously, typically at a fixed ATP concentration (e.g., the Km for each kinase).

Phase 3: Target Validation - Confirming Engagement in a Cellular Context

Identifying a candidate target through proteomics or kinome screening is a crucial step, but it must be validated. The ultimate proof of a mechanism of action requires demonstrating that the compound engages its target inside living cells.

Core Rationale: A compound may inhibit a purified enzyme but fail to reach its target in a cell due to poor permeability or efflux. Cellular target engagement assays provide this critical validation.

Recommended Experiment: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for assessing drug-target interaction in intact cells or tissues.[24][25][26] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[27]

Detailed Protocol: Western Blot-Based CETSA

-

Cell Treatment: Treat intact cells from the sensitive cell line with either the test compound (e.g., at 10x its IC50) or vehicle (DMSO) for 1-2 hours.

-

Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3-8 minutes using a thermal cycler, followed by a controlled cooling step.[25][27]

-

Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.[24]

-

Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.[24]

-

Protein Quantification: Carefully collect the supernatant and normalize the protein concentration across all samples.

-

Western Blotting: Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature using Western blotting with a target-specific antibody.

-

Data Analysis: In vehicle-treated cells, the amount of soluble target protein will decrease as the temperature increases. In compound-treated cells, the protein will be stabilized, resulting in a "shift" of the melting curve to higher temperatures.

Workflow: Target Validation via CETSA

Caption: Workflow for confirming cellular target engagement using CETSA.

Phase 4: Downstream Pathway Analysis

Confirming target engagement is essential, but understanding the functional consequences is the final piece of the MOA puzzle. This involves demonstrating that target binding by the compound leads to the expected modulation of downstream signaling pathways.

Core Rationale: This step connects the direct binding event to the observed cellular phenotype (e.g., apoptosis, cell cycle arrest), completing the mechanistic narrative.

Recommended Experiment: Phospho-Protein Western Blotting

If the validated target is a kinase (e.g., "Kinase X"), the most direct downstream effect is a change in the phosphorylation status of its known substrates.

Detailed Protocol: Analysis of Substrate Phosphorylation

-

Cell Treatment: Treat sensitive cells with the compound at various concentrations and for different durations (e.g., 0.5, 2, 6, 24 hours).

-

Lysate Preparation: Harvest the cells and prepare whole-cell lysates.

-

Western Blotting: Perform Western blotting using two sets of primary antibodies:

-

An antibody that recognizes the total protein level of a known downstream substrate (e.g., "Substrate Y").

-

A phospho-specific antibody that recognizes "Substrate Y" only when it is phosphorylated at the site targeted by "Kinase X".

-

-

Data Analysis: A successful kinase inhibitor should decrease the signal from the phospho-specific antibody in a dose- and time-dependent manner, without significantly affecting the total protein level of the substrate. This demonstrates functional inhibition of the upstream kinase in the cellular signaling cascade.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion

Elucidating the mechanism of action for a novel compound like this compound is a systematic, multi-faceted process that requires a combination of unbiased discovery techniques and rigorous, hypothesis-driven validation. By progressing through the phases outlined in this guide—from broad phenotypic screening to specific target identification, cellular engagement confirmation, and downstream pathway analysis—research teams can build a comprehensive and compelling narrative of a compound's biological function. This logical progression not only de-risks preclinical development but also uncovers the fundamental biology that can lead to next-generation therapeutics.

References

-

Title: Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics Source: MDPI URL: [Link]

-

Title: Fused 1,5-naphthyridines Source: Encyclopedia.pub URL: [Link]

-

Title: KinomePro - Functional Kinase Activity Profiling Source: Pamgene URL: [Link]

-

Title: Kinome Profiling Service Source: MtoZ Biolabs URL: [Link]

-

Title: Kinase Panel Profiling I Pharmaron CRO Services Source: Pharmaron URL: [Link]

-

Title: Chemical Proteomics for Target Validation Source: World Preclinical Congress URL: [Link]

-

Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]

-

Title: Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches Source: Signal Transduction and Targeted Therapy URL: [Link]

-

Title: Off-target identification by chemical proteomics for the understanding of drug side effects Source: Taylor & Francis Online URL: [Link]

-

Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]

-

Title: Biological Activity of Naturally Derived Naphthyridines Source: NCBI PMC URL: [Link]

-

Title: Biological Activity of Naturally Derived Naphthyridines Source: MDPI URL: [Link]

-

Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: NCBI PMC URL: [Link]

-

Title: Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents Source: Bentham Science URL: [Link]

-

Title: Beta Pharma describes new 1,5-naphthyridine derivatives as KRAS oncoprotein inhibitors Source: BioWorld URL: [Link]

-

Title: High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates Source: NCBI PMC URL: [Link]

-

Title: Different chemical proteomic approaches to identify the targets of lapatinib Source: NCBI PMC URL: [Link]

-

Title: Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family Source: Cancer Research URL: [Link]

-

Title: 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: MDPI URL: [Link]

-

Title: Fused 1,5-Naphthyridines: Synthetic Tools and Applications Source: NCBI PMC URL: [Link]

-

Title: Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets Source: University of Cambridge URL: [Link]

-

Title: A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening Source: RSC Medicinal Chemistry URL: [Link]

-

Title: Combining experimental strategies for successful target deconvolution Source: ResearchGate URL: [Link]

-

Title: Drug Target Deconvolution Source: Biognosys URL: [Link]

-

Title: Medical Biotechnology - Drug target deconvolution Source: Danish Technological Institute URL: [Link]

-

Title: Target deconvolution techniques in modern phenotypic profiling Source: NCBI PMC URL: [Link]

-

Title: Fused 1,5-Naphthyridines: Synthetic Tools and Applications Source: MDPI URL: [Link]

-

Title: Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors Source: PubMed URL: [Link]

-

Title: Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]

-

Title: Antimicrobial Activity of Naphthyridine Derivatives Source: PubMed URL: [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. benthamscience.com [benthamscience.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Beta Pharma describes new 1,5-naphthyridine derivatives as KRAS oncoprotein inhibitors | BioWorld [bioworld.com]

- 11. A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Medical Biotechnology - Drug target deconvolution - Danish Technological Institute [dti.dk]

- 14. mdpi.com [mdpi.com]

- 15. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]

- 16. Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches | Cancer Biology & Medicine [cancerbiomed.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 20. pharmaron.com [pharmaron.com]

- 21. KinomePro - Pamgene [pamgene.com]

- 22. assayquant.com [assayquant.com]

- 23. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. bio-protocol.org [bio-protocol.org]

- 27. repository.cam.ac.uk [repository.cam.ac.uk]

Comprehensive Spectroscopic Characterization of 7-Fluoro-2-methoxy-1,5-naphthyridine: A Technical Whitepaper

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 7-Fluoro-2-methoxy-1,5-naphthyridine (CAS: 1003944-32-8) Molecular Formula: C₉H₇FN₂O | Molecular Weight: 178.16 g/mol

Introduction & Structural Significance

The 1,5-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and bacterial topoisomerase inhibitors[1]. The targeted introduction of specific functional groups—such as a methoxy group at the C2 position and a fluorine atom at the C7 position—dramatically modulates the physicochemical properties, metabolic stability, and target binding affinity of the parent molecule[2].

The synthesis of this compound has been optimized for scale-up using advanced fluorination techniques, including one-pot diazotation–fluorodediazoniation in HF, which circumvents the instability of intermediate diazonium salts[3]. For analytical chemists and application scientists, the unambiguous structural elucidation of this building block is critical. This whitepaper details the causality-driven experimental protocols and orthogonal spectroscopic data (NMR, MS, IR) required to validate the structural integrity of this compound.

Analytical Workflow & Experimental Protocols

To ensure a self-validating analytical system, structural elucidation must not rely on a single technique. Instead, it requires an orthogonal approach where mass spectrometry confirms the molecular formula, nuclear magnetic resonance (NMR) maps the atomic connectivity and regiochemistry, and infrared (IR) spectroscopy verifies the functional groups.

Diagram 1: Orthogonal analytical workflow for the structural validation of naphthyridine derivatives.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) for NMR analysis. CDCl₃ is selected due to the compound's high solubility and the absence of exchangeable protons that would necessitate polar aprotic solvents like DMSO-d₆.

-

NMR Acquisition: Acquire ¹H (400 MHz), ¹³C (100 MHz), and ¹⁹F (376 MHz) spectra. Utilize ¹⁹F-decoupled ¹H and ¹³C sequences if complex scalar coupling obscures critical multiplet structures.

-

HRMS Acquisition: Prepare a 1 µg/mL solution in LC-MS grade acetonitrile/water (50:50) with 0.1% formic acid. Inject into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer operating in positive ion mode. The basic naphthyridine nitrogens readily accept protons, making ESI+ the optimal ionization choice[1].

-

IR Acquisition: Place 2-3 mg of the solid directly onto the diamond crystal of an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer. Apply consistent pressure and acquire 32 scans from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most granular view of the molecule's regiochemistry. The presence of the ¹⁹F nucleus (spin ½, 100% natural abundance) serves as a powerful internal probe[4]. The scalar coupling between the fluorine atom and the adjacent protons/carbons (

Causality in Spectral Interpretation

-

The Fluorine Probe: The fluorine atom at C7 splits the adjacent protons (H6 and H8). H6, being adjacent to the highly electronegative N5 nitrogen, resonates furthest downfield and exhibits a characteristic doublet of doublets due to ortho-coupling with both F (

Hz) and meta-coupling with H8 ( -

Carbon-Fluorine Coupling: In the ¹³C spectrum, the C7 carbon will appear as a massive doublet (

Hz). The adjacent carbons (C6 and C8) will show

Table 1: ¹H and ¹⁹F NMR Data Summary (400 MHz, CDCl₃)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( | Assignment / Causality |

| ¹H | 8.75 | dd | H6 : Deshielded by adjacent N5; coupled to F and H8. | |

| ¹H | 8.25 | d | H4 : Ortho-coupling to H3; deshielded by aromatic ring current. | |

| ¹H | 7.65 | dd | H8 : Ortho-coupling to F; meta-coupling to H6. | |

| ¹H | 7.15 | d | H3 : Shielded by the electron-donating C2-methoxy group. | |

| ¹H | 4.10 | s | - | -OCH₃ : Typical chemical shift for an aryl methyl ether. |

| ¹⁹F | -115.5 | dd | F7 : Coupled equally to H6 and H8. |

Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant ( | Assignment |

| 162.5 | s | - | C2 (Attached to -OCH₃) |

| 159.0 | d | ~250 | C7 (Attached directly to F) |

| 144.0 | s | - | C4a (Bridgehead) |

| 142.5 | d | ~15 | C6 (Ortho to F, attached to N5) |

| 140.0 | s | - | C8a (Bridgehead) |

| 138.5 | s | - | C4 |

| 115.0 | d | ~20 | C8 (Ortho to F) |

| 114.5 | s | - | C3 (Shielded by methoxy) |

| 54.2 | s | - | -OCH₃ |

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides critical validation of the molecular formula. Because 1,5-naphthyridines contain basic nitrogen atoms, they exhibit excellent ionization efficiency in positive-ion Electrospray Ionization (ESI+)[1].

Fragmentation Causality

Upon ionization, the pseudo-molecular ion

Diagram 2: Primary ESI-MS/MS fragmentation pathways for this compound.

HRMS (ESI-TOF) m/z:

-

Calculated for

: 179.0621 -

Observed: 179.0618 (Error < 2 ppm)

Infrared (IR) Spectroscopy

While NMR and MS provide connectivity and mass, IR spectroscopy is utilized to quickly verify the presence of the specific functional groups introduced during synthesis. The ATR-FTIR method is chosen for its non-destructive nature and lack of sample preparation (avoiding hygroscopic KBr pellets which can introduce broad -OH artifacts).

Table 3: Diagnostic IR Vibrational Frequencies (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Assignment & Causality |

| 3050 - 2950 | Weak | C-H Stretch (Aromatic & Aliphatic): Overlap of the naphthyridine ring protons and the methoxy methyl group. |

| 1610, 1580 | Strong | C=N and C=C Ring Stretches: Characteristic breathing modes of the fused heteroaromatic 1,5-naphthyridine system. |

| 1255 | Strong | C-F Stretch: Highly diagnostic, intense band confirming the successful fluorination of the aromatic ring[5]. |

| 1210, 1050 | Strong | C-O-C Asymmetric & Symmetric Stretches: Confirms the intact methoxy ether linkage. |

Conclusion & Best Practices

The comprehensive structural elucidation of this compound requires a synthesis of data across multiple spectroscopic domains.

-

Rely on ¹⁹F-¹³C Coupling: Do not rely solely on ¹H NMR. The

and -

Control Ionization Energy: During MS/MS, carefully titrate the collision energy. Excessive energy will shatter the naphthyridine core, obscuring the diagnostic loss of the methoxy fragments.

-

Solvent Selection: Always default to CDCl₃ for naphthyridines to prevent solvent-induced shifts or aggregation phenomena often seen in highly polar solvents, unless solubility strictly dictates otherwise.

By adhering to these causality-driven protocols, researchers can ensure absolute confidence in the structural integrity of this critical medicinal chemistry building block.

References

-

A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines Source: Organic Process Research & Development (via Figshare / ResearchGate) URL:[Link][3]

-

Optimization of TopoIV Potency, ADMET Properties, and hERG Inhibition of 5-Amino-1,3-dioxane-Linked Novel Bacterial Topoisomerase Inhibitors Source: Journal of Medicinal Chemistry (via The Ohio State University) URL:[Link][1]

-

Fused 1,5-Naphthyridines: Synthetic Tools and Applications Source: National Institutes of Health (NIH / PMC) URL:[Link][6]

-

AU 2015366469 B2 - Antibacterial Compounds Source: Google Patents / Australian Patent Office URL:[Link][2]

-

Fluorination Methods for Drug Discovery and Development Source: ResearchGate URL:[Link][4]

-

A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines (Abstract & IR/MS Data Context) Source: ResearchGate URL:[Link][5]

Sources

- 1. research.cbc.osu.edu [research.cbc.osu.edu]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. acs.figshare.com [acs.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Physicochemical Profiling of 7-Fluoro-2-methoxy-1,5-naphthyridine: Solubility Dynamics and Stability Protocols

Executive Summary

7-Fluoro-2-methoxy-1,5-naphthyridine (CAS: 1003944-32-8) has emerged as a privileged heterocyclic building block in modern medicinal chemistry[1]. Its rigid, planar bicyclic structure, combined with specific electronic tuning from the fluorine and methoxy substituents, makes it an ideal precursor for complex, biologically active molecules. This includes its use in synthesizing novel bacterial topoisomerase inhibitors[2] and advanced tau pathology PET tracers for Alzheimer's disease diagnostics[3].

However, the very structural features that confer high target affinity also present significant challenges regarding aqueous solubility and chemical stability under harsh synthetic conditions. This technical guide provides an in-depth analysis of the solubility and stability profiles of this compound, offering field-validated, self-correcting protocols for its handling and characterization.

Molecular Architecture & Physicochemical Baseline

The physicochemical behavior of this compound is fundamentally dictated by its molecular architecture. The 1,5-naphthyridine core is a highly planar, aromatic system that promotes strong intermolecular π-π stacking in the solid state. This results in a high crystal lattice energy, which directly opposes solvent cavitation and dissolution in aqueous media.

The fluorine atom at the 7-position increases the overall lipophilicity of the molecule while simultaneously withdrawing electron density from the ring system, stabilizing it against oxidative metabolism. The methoxy group at the 2-position acts as a weak hydrogen bond acceptor but lacks hydrogen bond donor capacity, further limiting aqueous hydration.

Table 1: Physicochemical Properties Summary

| Property | Value | Mechanistic Implication |

| CAS Number | 1003944-32-8 | Standard chemical identifier[4]. |

| Molecular Formula | C9H7FN2O | - |

| Molecular Weight | 178.16 g/mol | Highly favorable for small-molecule drug design[4]. |

| Physical Form | Solid | Indicates significant lattice energy driven by π-π stacking[1]. |

| Storage Temperature | 2-8°C (Refrigerated) | Prevents long-term thermal degradation; must be kept dry[5]. |

| Aqueous Solubility | Sparingly Soluble | Driven by high lipophilicity and lack of H-bond donors. |

| Organic Solubility | High (DMSO, DMF, DCM) | Preferred solvents for stock solutions and cross-coupling reactions[2]. |

Solubility Dynamics & Optimization Strategy

Understanding the solubility limits of this compound is critical for both synthetic scale-up and biological assay design. While kinetic solubility (rapid dilution of a DMSO stock into an aqueous buffer) is often used for early screening, thermodynamic solubility (the equilibrium of the solid compound in the solvent) provides the true physical constant required for formulation and late-stage development.

Expertise & Causality in Experimental Design: When assessing the solubility of highly lipophilic, planar heterocycles, standard syringe filtration can lead to false negatives. The fluorinated compound tends to bind non-specifically to hydrophobic filter membranes (e.g., PTFE or nylon), artificially depressing the quantified solubility. Therefore, phase separation via high-speed ultracentrifugation is mandated to ensure accuracy.

Protocol: Self-Validating Thermodynamic Aqueous Solubility Assay

-

Preparation : Weigh exactly 2.0 mg of solid this compound into a 1.5 mL low-bind microcentrifuge tube.

-

Buffer Addition : Add 1.0 mL of the target aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

-

Equilibration : Incubate the suspension on a thermomixer at 25°C with continuous agitation (1000 rpm) for 24 hours to ensure absolute thermodynamic equilibrium is reached.

-

Phase Separation (Critical Step) : Centrifuge the samples at 20,000 × g for 30 minutes at 25°C. Causality: This forces all undissolved micro-particulates into a tight pellet without introducing the membrane-binding artifacts associated with filtration.

-

Quantification : Carefully extract 100 µL of the supernatant without disturbing the pellet. Dilute 1:1 with the mobile phase and analyze via HPLC-UV against a multi-point calibration curve prepared in a solvent where the compound is fully soluble (e.g., 50% Acetonitrile/Water).

-

System Validation : The protocol is self-validating only if the residual solid pellet is confirmed to be the same polymorph as the starting material (via XRPD) and the calibration curve exhibits an

.

Fig 1. High-throughput thermodynamic solubility assay workflow utilizing ultracentrifugation to prevent membrane binding artifacts.

Chemical Stability & Degradation Pathways

Under standard storage conditions (2-8°C, tightly sealed, dry, and inert environment), this compound exhibits excellent chemical stability[5]. However, it is fundamentally incompatible with strong acids, strong alkalis, and potent oxidizing or reducing agents[5].

Mechanistic Vulnerabilities:

-

The C-F Bond : The carbon-fluorine bond at the 7-position is exceptionally strong and highly resistant to spontaneous defluorination under physiological or mild synthetic conditions.

-

The Methoxy Group : The ether linkage at the 2-position is the primary site of vulnerability. Under harsh acidic or basic conditions, particularly at elevated temperatures, it can undergo hydrolysis/cleavage to yield the corresponding naphthyridinone or naphthyridinol derivative.

-

The Naphthyridine Core : The electron-deficient nitrogen atoms can undergo N-oxidation in the presence of strong oxidizers (e.g., hydrogen peroxide, mCPBA), leading to N-oxide degradants.

Protocol: Self-Validating Accelerated Forced Degradation Study

To map the stability profile accurately, a forced degradation study must be executed with a strict mass balance requirement to ensure no degradants are "lost" or undetected.

-

Control Preparation : Prepare a 1.0 mg/mL stock of the compound in 50% Acetonitrile/Water.

-

Acid Hydrolysis : Mix 0.5 mL stock with 0.5 mL of 1N HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis : Mix 0.5 mL stock with 0.5 mL of 1N NaOH. Incubate at 60°C for 24 hours.

-

Oxidation : Mix 0.5 mL stock with 0.5 mL of 3%

. Incubate at 25°C for 24 hours. -

Neutralization & Analysis : Neutralize the acid/base samples. Analyze all samples via HPLC-DAD-MS.

-

Mass Balance Validation (Critical Step) : Calculate the sum of the parent compound peak area and all degradant peak areas. This sum must equal 95-105% of the initial control peak area. Causality: A failure in mass balance (e.g., total area = 70%) indicates the formation of volatile degradants, precipitation, or species lacking a UV chromophore, which immediately triggers secondary analysis via Evaporative Light Scattering Detection (ELSD) or quantitative NMR.

Fig 2. Chemical stability profile and primary forced degradation pathways.

Applications in Advanced Drug Discovery

The careful management of this compound's solubility and stability is paramount when utilizing it as a synthetic intermediate in drug discovery:

-

Tau PET Tracers : In the development of Alzheimer's disease diagnostics, the 1,5-naphthyridine scaffold has been utilized to create potent and selective tau aggregate binders (e.g., 1,5-naphthyridine 75)[3]. The introduction of fluorine allows for late-stage radiofluorination (

) for Positron Emission Tomography (PET) imaging[6]. -

Topoisomerase Inhibitors : The scaffold is also a critical precursor for 5-amino-1,3-dioxane-linked bacterial topoisomerase inhibitors[2]. In these syntheses, the methoxy group and fluorine atom are leveraged to tune the electronic properties of the core, optimizing both target binding (e.g., to the DNA gyrase dimer) and ADMET properties[2].

References

-

The Ohio State University (OSU Chemistry) - Optimization of TopoIV Potency, ADMET Properties, and hERG Inhibition of 5-Amino-1,3-dioxane-Linked Novel Bacterial Topoisomerases. Available at: [Link]

-

ResearchGate - Discovery of N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines as Potential Tau Pathology PET Tracers for Alzheimer's Disease. Available at:[Link]

-

ResearchGate - A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines. Available at: [Link]

Sources

Strategic Synthesis of 7-Fluoro-2-methoxy-1,5-naphthyridine: A Comprehensive Guide to Starting Materials and Scalable Routes

Executive Summary

The synthesis of highly functionalized 1,5-naphthyridines represents a significant challenge in process chemistry, particularly when late-stage fluorination is required for active pharmaceutical ingredient (API) manufacturing[1]. 7-Fluoro-2-methoxy-1,5-naphthyridine is a critical heterocyclic intermediate. Its scalable production necessitates a rigorous evaluation of starting materials, thermodynamic control, and process safety[1]. This whitepaper dissects the retrosynthetic logic, mechanistic causality, and self-validating experimental protocols required to synthesize this molecule efficiently.

Retrosynthetic Logic and Starting Material Selection

The introduction of a fluorine atom onto an electron-deficient naphthyridine core dictates the entire synthetic strategy. Process chemists generally evaluate three primary pathways based on the selection of starting materials[1]:

-

Strategy 1: The "Buy-In" Approach (Early-Stage Fluorination)

-

Starting Material: Dichlorofluoronicotinic acid.

-

Logic: By purchasing a pre-fluorinated building block, chemists avoid hazardous late-stage fluorination[1]. However, the high cost of the starting material and the lengthy sequence of regioselective dechlorination and Curtius rearrangements make this less economically viable for >100 kg scales[1].

-

-

Strategy 2: Late-Stage Electrophilic Fluorination

-

Starting Material: 6-Methoxy-1,5-naphthyridin-4-ol.

-

Logic: Utilizing elemental fluorine gas (

) allows for a surprisingly selective ortho-fluorination[1]. While atom-economical, handling

-

-

Strategy 3: Late-Stage Nucleophilic Fluorination (Diazotization-Fluorodediazoniation)

-

Starting Material: 6-Methoxy-1,5-naphthyridin-3-amine.

-

Logic: This is the most scalable and cost-effective route. It leverages cheap, readily available 5-amino-2-methoxypyridine to build the core, followed by a one-pot fluorodediazoniation that circumvents the explosive hazards of traditional Balz-Schiemann reactions[1].

-

Retrosynthetic pathways for this compound.

Mechanistic Workflows & Causality in Experimental Design

Constructing the Core (The Gould-Jacobs Approach)

The synthesis of the 1,5-naphthyridine core relies on the condensation of 5-amino-2-methoxypyridine with Meldrum's acid and triethyl orthoformate[1].

-

The Causality of Reagent Selection: Meldrum's acid is chosen over traditional diethyl ethoxymethylenemalonate (EMME) because its rigid cyclic structure provides superior reactivity during the initial condensation. Furthermore, its thermal decomposition profile is much cleaner[1].

-

Regioselectivity: Upon heating the aminomethylene intermediate in Dowtherm A at 250 °C, the molecule undergoes a regioselective cyclodehydration at the C6 position of the pyridine ring[1]. This trajectory is driven by the thermodynamic stability of the resulting fused bicyclic system, yielding 6-methoxy-1,5-naphthyridin-4-ol[2].

The One-Pot Diazotization-Fluorodediazoniation

Converting the 3-amine derivative to the 7-fluoro target presents a massive process safety hurdle. Classical Balz-Schiemann reactions require the isolation of diazonium tetrafluoroborate salts. On a multi-kilogram scale, dry diazonium salts present a severe thermal runaway and explosion risk (exhibiting decomposition energies of up to -552 kJ/kg)[1].

-

The Causality of the HF/Pyridine Matrix: To circumvent isolation, a one-pot protocol using Olah's reagent (Pyridine/HF) is employed[1]. The pyridine serves a critical dual purpose: it significantly reduces the vapor pressure of hazardous HF (allowing the reaction to proceed safely at normal pressure), and it acts as a stabilizing matrix for the in-situ generated diazonium fluoride before controlled thermal decomposition at 65 °C[1].

Mechanistic workflow of the one-pot diazotization-fluorodediazoniation.

Quantitative Data Presentation

The following table summarizes the quantitative metrics and scalability of the various synthesis routes discussed[1].

| Synthesis Strategy | Starting Material | Fluorine Source | Typical Yield (%) | Scalability / Safety Profile |

| Nucleophilic Fluorodediazoniation | 6-Methoxy-1,5-naphthyridin-3-amine | NaNO₂ in HF/Pyridine | 90% | High: Avoids diazonium isolation; highly scalable one-pot process. |

| Electrophilic Ortho-Fluorination | 6-Methoxy-1,5-naphthyridin-4-ol | F₂ Gas | 68-75% | Moderate: Excellent atom economy but requires specialized F₂ handling infrastructure. |

| Fluorinated Building Block | Dichlorofluoronicotinic acid | Pre-installed (Buy-in) | Variable | Low-Moderate: Safe, but starting material costs prohibit >100 kg scaling. |

| Electrophilic F+ Reagents | 6-Methoxy-1,5-naphthyridin-4-ol | Selectfluor | < 50% | Low: Reagent cost is prohibitive for GMP manufacturing. |

Self-Validating Experimental Protocols

Protocol A: Synthesis of 6-Methoxy-1,5-naphthyridin-4-ol (Core Construction)

This protocol details the Gould-Jacobs type cyclization to form the naphthyridine core from commercially available starting materials[1].

-

Condensation: Charge a double-jacketed reactor with 5-amino-2-methoxypyridine (1.0 equiv), 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 1.2 equiv), and triethyl orthoformate (1.1 equiv) in ethanol (4 L per 0.5 kg of amine)[1].

-

Reflux: Heat the mixture to reflux for 1 hour. The solution will transition to a dark suspension as the aminomethylene intermediate forms.

-

Isolation of Intermediate: Cool the suspension to 5 °C, filter, and wash the solid with cold ethanol. Dry under reduced pressure (Expected yield: ~95%)[1].

-

Thermal Cyclodehydration: Suspend the dried intermediate in Dowtherm A and heat to 250 °C. Maintain temperature until cyclization is complete.

-

Workup: Cool the mixture to 20 °C. Filter the precipitated product and wash thoroughly with ethanol to remove residual Dowtherm A.

-

Validation Check: Perform LC-MS and NMR analysis on the isolated solid. The system is validated if the purity is >98% a/a, the mass spectrum shows

, and

Protocol B: One-Pot Diazotization-Fluorodediazoniation

This protocol converts the 3-amine derivative (derived from the 4-ol via nitration/reduction) into the final fluorinated target[1].

-

Matrix Preparation: In a perfluoroalkoxyalkane (PFA) flask or Monel autoclave, prepare a 30% w/w solution of Pyridine/HF and cool the matrix to -5 °C[1].

-

Nitrosonium Generation: Slowly add sodium nitrite (

) to the cooled solution to generate the nitrosonium ion in situ. -

Amine Addition: Cool the mixture further to -40 °C. Carefully charge 6-methoxy-1,5-naphthyridin-3-amine (1.0 equiv) into the reactor to form the diazonium fluoride intermediate[1].

-

Thermal Decomposition: Seal the reactor and gradually heat the mixture to 60–65 °C. Monitor the internal pressure and gas evolution (

release). Maintain the temperature until gas evolution ceases (approximately 30 minutes)[1]. -

Isolation: Distill off the excess HF under reduced pressure. Quench the remaining residue on ice and carefully neutralize with aqueous ammonia.

-

Validation Check: Analyze the crude mixture via LC-MS. The protocol is validated by the complete disappearance of the diazonium mass and the appearance of the target mass

with >94% a/a purity[1].

References

-

A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines Source: Organic Process Research & Development (ACS Publications) URL:[Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: Molecules (National Institutes of Health / PMC) URL:[Link]

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine

Part 1: Executive Summary & Substrate Analysis

The Challenge

The coupling of 8-bromo-7-fluoro-2-methoxy-1,5-naphthyridine presents a unique set of chemoselective challenges distinct from standard aryl-aryl couplings. This substrate features a "push-pull" electronic system:

-

1,5-Naphthyridine Core: A highly electron-deficient bicycle, making the ring susceptible to nucleophilic attack (

). -

7-Fluoro Substituent: Positioned ortho to the reaction site (C8). While this activates the C-Br bond for oxidative addition via inductive withdrawal, it simultaneously creates a high risk of defluorination or nucleophilic displacement by the base.

-

2-Methoxy Group: Provides necessary solubility but can be susceptible to demethylation under harsh Lewis acidic conditions.

Strategic Approach

To maximize yield and suppress side reactions (specifically

Part 2: Detailed Experimental Protocols

Method A: The "Robust Standard" (Pd(dppf)Cl₂)

Recommended for primary screening with aryl boronic acids.

Rationale: Pd(dppf)Cl2 is a workhorse catalyst for heteroaryl halides. The large bite angle of the dppf ligand favors reductive elimination, which is crucial for the crowded 8-position.

| Component | Equivalents | Role |

| Substrate | 1.0 equiv | Electrophile (8-Br) |

| Boronic Acid/Ester | 1.2 - 1.5 equiv | Nucleophile |

| Pd(dppf)Cl₂·DCM | 0.03 - 0.05 equiv | Catalyst (Pre-catalyst) |

| K₃PO₄ (2.0 M aq) | 3.0 equiv | Base (Mild, minimizes |

| 1,4-Dioxane | [0.1 M] | Solvent (Coordinating) |

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the naphthyridine substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (3-5 mol%).

-

Inert: Seal the vial and purge with

or Ar for 5 minutes. -

Solvent: Add degassed 1,4-dioxane via syringe, followed by degassed 2.0 M aqueous

.-

Critical: Do not use carbonate bases (

) initially if the boronic acid is prone to protodeboronation; phosphate is generally gentler.

-

-

Reaction: Heat the block to 80 °C for 4–12 hours.

-

Monitoring: Check LCMS at 2 hours. Look for the consumption of bromide (

) and formation of product (

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water and brine. Dry over

.

Method B: The "High-Performance" (XPhos Pd G3)

Recommended for sterically hindered coupling partners or unreactive heteroaryl boronic acids.

Rationale: The 7-fluoro group creates an "ortho-effect." While it activates the C-Br bond, it also sterically crowds the Pd center. XPhos (a Buchwald ligand) is exceptionally bulky, preventing the formation of inactive Pd-dimers and facilitating the coupling of hindered substrates. The G3 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation.

| Component | Equivalents | Role |

| Substrate | 1.0 equiv | Electrophile |

| Boronic Acid | 1.5 equiv | Nucleophile |

| XPhos Pd G3 | 0.02 - 0.04 equiv | Pre-catalyst |

| XPhos (Free Ligand) | 0.02 equiv | Stabilizer (Optional) |

| K₃PO₄ (Solid) | 2.5 equiv | Base (Anhydrous option) |

| THF / Water | 10:1 ratio | Solvent System |

Step-by-Step Procedure:

-

Charge: Add substrate, boronic acid, XPhos Pd G3, and finely ground anhydrous

to the vessel. -

Cycle: Evacuate and backfill with Argon (3x).

-

Solvent: Add degassed THF and a small volume of degassed water (essential for the boronic acid activation cycle).

-

Reaction: Heat to 60 °C . (Note lower temperature than Method A due to higher catalyst activity).

-

Optimization: If conversion stalls, add a second portion of boronic acid (0.5 equiv) after 4 hours.

Part 3: Mechanism & Troubleshooting (Visualized)

Reaction Pathway Analysis

The following diagram illustrates the competing pathways. The goal is to accelerate the Green Path (Coupling) while suppressing the Red Path (

Figure 1: Mechanistic pathway highlighting the critical competition between the desired coupling (Green) and nucleophilic attack at the fluorinated position (Red).

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by N1/N5 nitrogens. | Switch to XPhos Pd G3 or SPhos Pd G3 . The bulky ligand prevents N-coordination to Pd. |

| Formation of 7-OH/7-OR | Switch base from Carbonate to Phosphate ( | |

| Protodeboronation | Unstable boronic acid (esp. 2-heteroaryl).[1] | Use Boronic Esters (BPin) or MIDA boronates . Add base slowly or use anhydrous conditions with CsF. |

| Homocoupling (R-R) | Oxidation of boronic acid. | Ensure rigorous degassing. Add 10 mol% hydroquinone as a radical scavenger. |

Part 4: Safety & Handling

-

Fluorine Safety: While the C-F bond is stable under neutral conditions, harsh acidic workups can liberate trace HF. Always work up with basic buffers (sat.

). -

Naphthyridine Toxicity: Treat all naphthyridine derivatives as potential DNA intercalators/genotoxins until proven otherwise. Use double-gloving and work in a fume hood.

Part 5: References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483.[1] Link

-

Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions."[2] Journal of the American Chemical Society, 2000 , 122(17), 4020–4028. Link

-

Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. Link

-

O'Brien, C. J., et al. "Easily Prepared Air- and Moisture-Stable Pd–NHC (NHC=N-Heterocyclic Carbene) Complexes: A Reliable, User-Friendly, Highly Active Family of Palladium Catalysts." Chemistry – A European Journal, 2006 , 12(18), 4743–4748. Link

-

Kondolff, I.; Doucet, H.; Santelli, M. "Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids."[2] Tetrahedron, 2004 , 60(17), 3813-3818. Link

Sources

Application Notes and Protocols for the Evaluation of 7-Fluoro-2-methoxy-1,5-naphthyridine in Antimicrobial Assays

Abstract

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 7-Fluoro-2-methoxy-1,5-naphthyridine in antimicrobial susceptibility testing (AST). This document provides a detailed exploration of the scientific rationale, step-by-step experimental protocols, and data interpretation guidelines for assessing the antimicrobial efficacy of this compound. The protocols are grounded in internationally recognized standards to ensure data integrity and reproducibility.

Introduction: The Scientific Context of 1,5-Naphthyridines

The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The naphthyridine scaffold has emerged as a promising foundation in medicinal chemistry due to the broad-spectrum pharmacological activities exhibited by its derivatives.[1][2][3] The 1,5-naphthyridine core, a heterocyclic compound composed of two fused pyridine rings, is of particular interest for its demonstrated antibacterial and antifungal properties.[1][4]

This compound is a member of this chemical class. While specific data on this particular derivative is limited in publicly available literature, its structural similarity to other fluoroquinolone and naphthyridine-based antibiotics suggests a potential mechanism of action involving the inhibition of essential bacterial enzymes.[5][6] This guide provides the necessary protocols to rigorously evaluate this hypothesis and determine the compound's spectrum of activity.

Physicochemical Properties of this compound

A summary of the basic properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 1003944-32-8 | [7][8] |

| Molecular Formula | C₉H₇FN₂O | [7][8] |

| Molecular Weight | 178.16 g/mol | [8] |

| Physical Form | Solid | [7] |

| Purity | Typically ≥95-97% | [7][8] |

| Storage | Store at 2-8°C or as recommended by the supplier, in a dry, well-ventilated area. | [8] |

Scientific Integrity: Foundational Principles of Antimicrobial Testing

The primary objective of the following assays is to determine the in vitro potency of this compound against a panel of clinically relevant microorganisms. The core metric for this evaluation is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions.[9]

Postulated Mechanism of Action

Naphthyridine derivatives, particularly those with a fluorine substituent, often function as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[5]

-

DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, which is essential for relieving torsional stress during replication.

-

Topoisomerase IV: Predominantly in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication.

By inhibiting these enzymes, this compound is hypothesized to disrupt DNA synthesis, leading to a bacteriostatic or bactericidal effect. This dual-targeting potential is a hallmark of many successful broad-spectrum antibiotics.

Hypothetical Mechanism of Action Diagram

Caption: Postulated mechanism of action for this compound.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for two standard antimicrobial susceptibility testing methods: Broth Microdilution and Agar Disk Diffusion. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10]

Mandatory: Quality Control (QC)

To ensure the accuracy and reproducibility of results, every assay must include well-characterized quality control strains with known susceptibility profiles.[11] Results for the test compound should only be considered valid if the results for the QC strains fall within their acceptable ranges.

Recommended QC Strains:

-

Escherichia coli ATCC® 25922™

-

Staphylococcus aureus ATCC® 29213™ (for broth dilution) or ATCC® 25923™ (for disk diffusion)

-

Pseudomonas aeruginosa ATCC® 27853™

-

Enterococcus faecalis ATCC® 29212™

-

Candida albicans ATCC® 90028™ (for antifungal testing)

Protocol 1: Broth Microdilution for MIC Determination

This method is considered the gold standard for quantitative susceptibility testing.

Broth Microdilution Workflow Diagram

Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Materials and Reagents:

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates with lids

-

Bacterial and/or fungal strains (including QC strains)

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl) or broth

-

Spectrophotometer or densitometer

-

Micropipettes and sterile tips

-

Incubator (35°C ± 2°C)

Step-by-Step Methodology:

-

Preparation of Compound Stock Solution:

-

Accurately weigh the required amount of this compound.

-

Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Note: The solubility should be confirmed. If precipitation occurs, adjust the solvent or concentration accordingly.

-

Ensure the final concentration of DMSO in the test wells does not exceed 1%, as higher concentrations can inhibit microbial growth.

-

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[9]

-

Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

-

-

Plate Preparation and Inoculation:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the prepared compound stock solution (at twice the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

This will result in a gradient of compound concentrations. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control.

-

Add 50 µL of the final diluted bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours for most common, rapidly growing bacteria.[9]

-

-

Reading and Interpreting Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

The growth control well (well 11) must show distinct turbidity.

-

The sterility control well (well 12) must remain clear.

-

Protocol 2: Agar Disk Diffusion Assay

This method is a qualitative or semi-quantitative test that is simple to perform and well-suited for screening.

Disk Diffusion Workflow Diagram

Caption: Workflow for the agar disk diffusion antimicrobial susceptibility test.

Materials and Reagents:

-

This compound

-

Suitable solvent (e.g., DMSO)

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Sterile blank paper disks (6 mm diameter)

-

Bacterial and/or fungal strains (including QC strains)

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl)

-

Sterile cotton swabs